molecular formula C15H17BO3 B6297396 4-Benzyloxy-3-ethylphenylboronic acid CAS No. 2137973-94-3

4-Benzyloxy-3-ethylphenylboronic acid

Cat. No.: B6297396
CAS No.: 2137973-94-3
M. Wt: 256.11 g/mol
InChI Key: AHGYQCFWFOMHEW-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethylphenylboronic acid is an organic compound with the molecular formula C15H17BO3 and a molecular weight of 256.11 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and ethyl groups

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .

Preparation Methods

The synthesis of 4-Benzyloxy-3-ethylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-ethylphenol and boronic acid derivatives.

    Reaction Conditions: The phenol derivative undergoes a reaction with a boronic acid reagent under Suzuki-Miyaura coupling conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

4-Benzyloxy-3-ethylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyloxy-3-ethylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Benzyloxy-3-ethylphenylboronic acid can be compared with other boronic acid derivatives such as:

The unique combination of benzyloxy and ethyl groups in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(3-ethyl-4-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGYQCFWFOMHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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